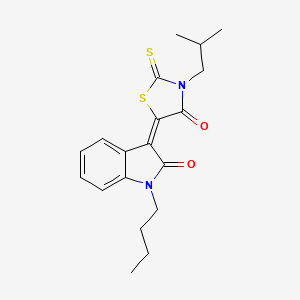

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one

説明

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a thiazole-oxoindole hybrid compound characterized by a central indolin-2-one scaffold fused with a thiazolidin-4-one ring. The structure features a 1-butyl substituent on the indole moiety and a 3-isobutyl group on the thiazole ring, along with a thioxo (C=S) group at position 2 of the thiazolidinone (Fig. 1). This compound is synthesized via condensation reactions between substituted isatin derivatives and 2-thioxothiazolidin-4-one precursors under acidic conditions, as exemplified by analogous synthetic routes in related hybrids .

Key spectral data for such compounds include IR absorption bands for NH (~3160 cm⁻¹) and C=O (~1696 cm⁻¹) groups, as well as distinct ¹H-NMR signals for alkyl substituents (e.g., δ 2.84–3.61 ppm for morpholino or alkyl protons) . The compound’s safety profile highlights hazards such as environmental toxicity and flammability, necessitating stringent storage (dry, ventilated areas) and handling protocols (use of PPE, avoidance of ignition sources) .

特性

CAS番号 |

438458-77-6 |

|---|---|

分子式 |

C19H22N2O2S2 |

分子量 |

374.5 g/mol |

IUPAC名 |

(5E)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H22N2O2S2/c1-4-5-10-20-14-9-7-6-8-13(14)15(17(20)22)16-18(23)21(11-12(2)3)19(24)25-16/h6-9,12H,4-5,10-11H2,1-3H3/b16-15+ |

InChIキー |

ZRRMHGYBDYODNQ-FOCLMDBBSA-N |

異性体SMILES |

CCCCN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CC(C)C)/C1=O |

正規SMILES |

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-(1-ブチル-2-オキソインドリン-3-イリデン)-3-イソブチル-2-チオキソチアゾリジン-4-オンの合成は、通常、1-ブチル-2-オキソインドリン-3-カルバルデヒドと3-イソブチル-2-チオキソチアゾリジン-4-オンの縮合反応によって行われます。この反応は通常、水酸化ナトリウムなどの塩基の存在下、エタノールなどの適切な溶媒中で行われます。反応混合物は、出発物質が目的の生成物に完全に変換されるまで数時間還流されます。

工業生産方法

この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成のスケールアップになります。これには、収率と純度を最大化するように、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。さらに、再結晶またはクロマトグラフィーなどの精製技術が、化合物を純粋な形で得るために使用されます。

化学反応の分析

科学研究への応用

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 特にがん研究において、酵素阻害剤としての可能性が調査されています。

医学: 抗炎症および抗がん特性の可能性について研究されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: Studied for its potential anti-inflammatory and anticancer properties.

作用機序

5-(1-ブチル-2-オキソインドリン-3-イリデン)-3-イソブチル-2-チオキソチアゾリジン-4-オンの作用機序は完全に解明されていませんが、特定の分子標的や経路との相互作用が関与すると考えられています。例えば、がん研究では、この化合物は細胞増殖に関与する特定の酵素を阻害し、がん細胞のアポトーシス(プログラムされた細胞死)を引き起こす可能性があります。インドリンオン部分は、さまざまな生物学的標的と相互作用し、重要なシグナル伝達経路を混乱させることが知られています。

類似化合物との比較

Comparison with Similar Compounds

Thiazole-oxoindole hybrids exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole-Oxoindole Hybrids

Key Observations

Substituent Effects on Physicochemical Properties: Alkyl vs. Electron-Withdrawing Groups: Morpholinosulfonyl (2a, 2b) and bromo (compound in ) substituents may modulate electronic properties, affecting reactivity and binding interactions.

Spectral Consistency :

All compounds share characteristic IR bands for NH and C=O groups, confirming the conserved thiazole-oxoindole core. Variations in ¹H-NMR signals (e.g., aromatic protons in 2a vs. alkyl protons in the target compound) reflect substituent differences .

Pharmacological and Safety Profiles: Compounds with morpholinosulfonyl groups (2a, 2b) demonstrate antimicrobial activity, suggesting this substituent may enhance bioactivity . The target compound’s safety risks (flammability, environmental toxicity) contrast with unreported hazards for 2a and 2b, likely due to differences in alkyl chain length and absence of sulfonyl groups .

Synthetic Methodology : All analogs are synthesized via acid-catalyzed condensation, but substituent choice (e.g., bromo in ) may require modified reaction conditions or purification steps .

生物活性

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure consists of an indolin core linked to a thiazolidin ring, which is significant in determining its biological activity. The presence of thioxo and oxo groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₂S₂ |

| Molecular Weight | 366.52 g/mol |

| CAS Number | 618078-05-0 |

Anticancer Activity

Preliminary studies indicate that 5-(1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one exhibits anticancer properties . Research has shown that compounds with similar structural motifs often demonstrate cytotoxic effects against various cancer cell lines. Notably, derivatives containing thiazolidin and indolin frameworks have been linked to inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

MTT Assay Results :

- In vitro studies using the MTT assay demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer), with IC50 values indicating potent activity.

-

Mechanistic Insights :

- Molecular docking studies reveal that the compound interacts with topoisomerase I, an essential enzyme for DNA replication, suggesting a potential mechanism for its anticancer effects. This interaction may lead to DNA damage and subsequent apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Similar thiazolidin derivatives have been reported to possess broad-spectrum antimicrobial properties, which may extend to this compound.

Relevant Findings

-

Inhibition Studies :

- Research indicates that compounds with thiazolidin structures exhibit significant inhibitory effects against various bacterial strains, suggesting that 5-(1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one may also act against pathogenic microorganisms.

-

Structure-Activity Relationship (SAR) :

- Studies on related compounds highlight the importance of structural modifications in enhancing antimicrobial efficacy. The presence of specific functional groups, such as thio and oxo moieties, appears crucial for bioactivity.

Summary of Biological Activity

The biological activities of 5-(1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can be summarized as follows:

| Activity Type | Evidence |

|---|---|

| Anticancer | Significant cytotoxicity against HeLa and HCT116 |

| Antimicrobial | Potential activity against various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。